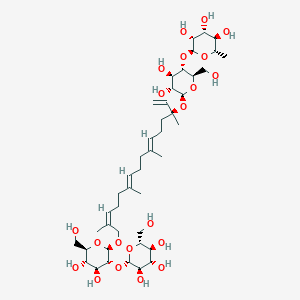
5-HETrE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a metabolite of the omega-6 fatty acid gamma-linolenic acid, formed via the action of the enzyme 5-lipoxygenase . This compound plays a significant role in various biological processes and has been the subject of extensive scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Hydroxyicosatrienoic acid is synthesized from gamma-linolenic acid through the action of the enzyme 5-lipoxygenase . The intermediate in this process is dihomo-gamma-linolenic acid. The reaction conditions typically involve the presence of the enzyme and suitable cofactors under physiological conditions.
Industrial Production Methods
Industrial production methods for 5-Hydroxyicosatrienoic acid are not well-documented, likely due to its specific biological role and the complexity of its synthesis. Most production methods are likely to be laboratory-based, focusing on enzymatic synthesis using purified enzymes and controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxyicosatrienoic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to form other hydroxylated derivatives.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: NADP+ is a common cofactor used in the oxidation of 5-Hydroxyicosatrienoic acid to 5-oxo-ETE.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
5-oxo-6E,8Z,11Z-eicosatetraenoic acid (5-oxo-ETE): A potent proinflammatory mediator.
Other hydroxylated derivatives: Depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxyicosatrienoic acid has a wide range of scientific research applications, including:
Chemistry: Studying its synthesis and reactions to understand the behavior of hydroxyeicosatrienoic acids.
Biology: Investigating its role in cellular signaling and metabolism.
Medicine: Exploring its potential as a biomarker for various diseases and its role in inflammation and cancer.
Wirkmechanismus
5-Hydroxyicosatrienoic acid exerts its effects through several molecular targets and pathways:
Activation of G-protein coupled receptors: It binds to specific receptors on the cell surface, triggering intracellular signaling cascades.
Regulation of gene expression: It can influence the expression of genes involved in inflammation and immune responses.
Modulation of enzyme activity: It affects the activity of enzymes such as 5-lipoxygenase and 5-hydroxy-eicosanoid dehydrogenase.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxyicosatrienoic acid is part of a family of hydroxyeicosatrienoic acids, which includes:
5-Hydroxyicosatetraenoic acid (5-HETE): Another hydroxylated derivative of arachidonic acid.
5-oxo-6E,8Z,11Z-eicosatetraenoic acid (5-oxo-ETE): A potent proinflammatory mediator formed from 5-Hydroxyicosatrienoic acid.
15-Hydroxyicosatetraenoic acid (15-HETE): A hydroxylated derivative with distinct biological activities.
5-Hydroxyicosatrienoic acid is unique due to its specific formation from gamma-linolenic acid and its role in various biological processes, particularly in inflammation and immune responses .
Eigenschaften
Molekularformel |
C20H34O3 |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(6E,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)/b10-9-,13-12-,16-14+ |
InChI-Schlüssel |
LSADDRSUZRRBAN-SRMUOKRHSA-N |
SMILES |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O |
Isomerische SMILES |
CCCCCCCC/C=C\C/C=C\C=C\C(CCCC(=O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxamide](/img/structure/B1258831.png)
![(3aR,4S,9aR,9bS)-N-(4-chlorophenyl)-2-(4-fluorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1258834.png)



![N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1258840.png)



